molecular formula C23H23N5O4 B2837895 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)acetamide CAS No. 1396673-47-4

2-(benzo[d][1,3]dioxol-5-yloxy)-N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)acetamide

Cat. No. B2837895
CAS RN: 1396673-47-4
M. Wt: 433.468
InChI Key: OJHGTDXQHLUOGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(benzo[d][1,3]dioxol-5-yloxy)-N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)acetamide” is a derivative of benzo[d][1,3]dioxol-5-yl . It has been studied for its potential biological activities .


Synthesis Analysis

The synthesis of this compound involves the design and creation of a series of chalcone derivatives . These molecules have shown promising cytotoxic activity with IC 50 values ranging from 5.24 to 63.12 μm .


Molecular Structure Analysis

The molecular structure of this compound is derived from benzo[d][1,3]dioxol-5-yl . Further details about the molecular structure are not available in the retrieved sources.


Chemical Reactions Analysis

The chemical reactions involving this compound are related to its synthesis. The compound is part of a series of chalcone derivatives that were designed, synthesized, and evaluated for their cytotoxic potential .

Scientific Research Applications

Radiosynthesis for PET Imaging

The development and application of novel radioligands for positron emission tomography (PET) imaging, such as DPA-714 and its derivatives, showcase the importance of chemical synthesis in advancing neuroimaging techniques. These compounds, characterized by complex acetamide structures, are utilized for imaging the translocator protein (18 kDa), highlighting their role in studying brain inflammation and neurodegenerative diseases (Dollé et al., 2008).

Structure-Activity Relationship (SAR) Studies

The investigation into the structure-activity relationships of 2-aminopyrimidine-containing histamine H4 receptor ligands demonstrates the critical role of chemical modifications in enhancing the therapeutic potential of compounds. Through systematic modifications, researchers were able to identify compounds with significant in vitro potency and in vivo anti-inflammatory and antinociceptive activities (Altenbach et al., 2008).

Synthesis and Evaluation of Pyrazolopyrimidines

Research on the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents underlines the application of synthetic chemistry in discovering new therapeutic agents. These compounds were synthesized through various chemical reactions and tested for their cytotoxic and enzyme inhibition activities, showcasing the intersection of chemistry and pharmacology (Rahmouni et al., 2016).

Antimicrobial and Anti-inflammatory Research

Studies on new heterocycles incorporating thiadiazole moiety against the cotton leafworm, and the development of benzodifuranyl derivatives as anti-inflammatory and analgesic agents, highlight the role of novel chemical compounds in addressing agricultural and medical challenges. These research efforts demonstrate the vast potential of chemical synthesis in creating solutions for health and environmental issues (Fadda et al., 2017); (Abu‐Hashem et al., 2020).

properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O4/c29-23(14-30-18-6-7-19-20(12-18)32-16-31-19)26-21-13-22(25-15-24-21)28-10-8-27(9-11-28)17-4-2-1-3-5-17/h1-7,12-13,15H,8-11,14,16H2,(H,24,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJHGTDXQHLUOGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=NC(=C3)NC(=O)COC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzo[d][1,3]dioxol-5-yloxy)-N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.